D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine
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Overview
Description
D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids, each with a D-configurationIt is characterized by the presence of multiple phenylalanine residues, which contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first D-phenylalanine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (D-alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-phenylalanine) until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of reduced peptides or amino alcohols.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential effects on cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit enzymes involved in pain signaling pathways, leading to analgesic effects. The phenylalanine residues contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: An essential amino acid used in protein synthesis.
D-Alanyl-D-phenylalanine: A dipeptide with similar structural features.
D-Phenylalanyl-D-phenylalanine: A shorter peptide with two phenylalanine residues.
Uniqueness
D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is unique due to its specific sequence and the presence of multiple D-phenylalanine residues. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
644996-98-5 |
---|---|
Molecular Formula |
C39H43N5O6 |
Molecular Weight |
677.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C39H43N5O6/c1-26(41-36(46)31(40)22-27-14-6-2-7-15-27)35(45)42-32(23-28-16-8-3-9-17-28)37(47)43-33(24-29-18-10-4-11-19-29)38(48)44-34(39(49)50)25-30-20-12-5-13-21-30/h2-21,26,31-34H,22-25,40H2,1H3,(H,41,46)(H,42,45)(H,43,47)(H,44,48)(H,49,50)/t26-,31-,32-,33-,34-/m1/s1 |
InChI Key |
DZWCVGZYINIDAP-WDZGTRJISA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
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